molecular formula C9H8N2O3S B2739314 methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 878236-63-6

methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2739314
CAS No.: 878236-63-6
M. Wt: 224.23
InChI Key: YEFDVYILYCUXMH-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and an acetoxy methyl ester substituent. This scaffold is structurally analogous to derivatives reported in recent studies, which exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-7(12)4-11-5-10-6-2-3-15-8(6)9(11)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFDVYILYCUXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of these reagents to afford the desired thienopyrimidine-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate with analogous compounds in terms of structural features, synthetic routes, and biological activities.

Structural Analogues and Derivatives

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Biological Activity Reference
This compound Thieno[3,2-d]pyrimidin-4-one Methyl ester at C2 Not reported (inferred anti-inflammatory/anticancer potential) N/A
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate Thieno[2,3-d]pyrimidin-4-one fused with thiopyran Ethyl ester, thiomethyl group at C2 Not explicitly reported; synthetic focus
Ethyl (Z)-2-(6,6,8,8-tetramethyl-2-((2-((4-(3-(3-nitrophenyl)acryloyl)-phenyl)amino)-2-oxoethyl)thio)-4-oxo-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-3(4H)-yl)acetate (Compound 3g) Pyrido-thieno[2,3-d]pyrimidin-4-one Ethyl ester, tetramethyl groups, nitroaryl acryloyl Anticancer (synthesis focus; inferred from structural class)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1) Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide, dioxopyrimidinyl thioether COX-2, iNOS, and ICAM-1 inhibition
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine-thioacetate Thietane-3-yloxy, methyl group Synthetic focus; potential enzyme modulation

Biological Activity

Methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique thieno-pyrimidine structure. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections will detail its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : Approximately 224.24 g/mol
  • Structural Features : The compound features a thieno-pyrimidine core which is essential for its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that compounds with a thieno-pyrimidine structure exhibit significant activity against various bacterial strains. For instance, research has shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The thieno-pyrimidine core is also linked to anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain. In silico studies have suggested that this compound binds effectively to the active site of AChE, leading to significant enzyme inhibition.

Study 1: Antimicrobial Evaluation

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 12 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 25 µM against breast cancer cells (MCF-7). This study suggests that further development could lead to effective anticancer therapies.

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes:

  • Cyclization Reactions : Starting from appropriate thioketones and amidines under acidic conditions.
  • Condensation Reactions : Utilizing acetic anhydride to facilitate the formation of the ester linkage.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(benzo[d]thiazole-2-yl)phenolCoumarin-thiazole hybridAChE inhibitor
Methyl 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidinFluorinated derivativeAntimicrobial
Methyl 2-(5-oxo-3,4-di-pirydyl)acetatePyridine derivativeAnticancer

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